![molecular formula C13H9Cl2NO3S B12552137 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- CAS No. 835875-79-1](/img/structure/B12552137.png)
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group at the 3-position, two chlorine atoms at the 2- and 6-positions, and a phenylsulfonylmethyl group at the 4-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with a suitable sulfonylmethylating agent, followed by formylation at the 3-position. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at the 2- and 6-positions can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The phenylsulfonylmethyl group can enhance the compound’s binding affinity to certain biological targets, thereby increasing its potency and selectivity. The chlorine atoms at the 2- and 6-positions can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- can be compared with other similar compounds, such as:
2,4-Dichloropyridine-3-carboxaldehyde: This compound has chlorine atoms at the 2- and 4-positions and an aldehyde group at the 3-position, but lacks the phenylsulfonylmethyl group.
2,6-Pyridinedicarboxaldehyde: This compound has aldehyde groups at both the 2- and 6-positions, making it more reactive in certain types of chemical reactions.
3,5-Dichloro-4-pyridinecarboxaldehyde: This compound has chlorine atoms at the 3- and 5-positions and an aldehyde group at the 4-position.
Properties
CAS No. |
835875-79-1 |
|---|---|
Molecular Formula |
C13H9Cl2NO3S |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-2,6-dichloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9Cl2NO3S/c14-12-6-9(11(7-17)13(15)16-12)8-20(18,19)10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
WHVHRFKQSNVVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=C2C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




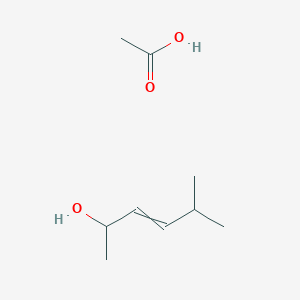
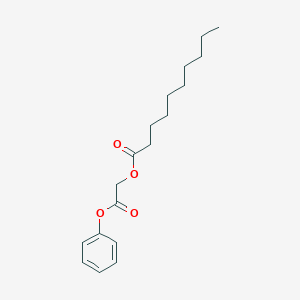
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
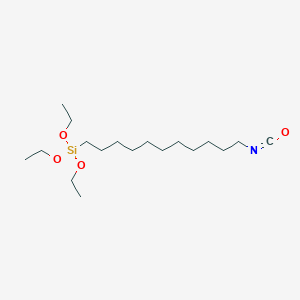
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
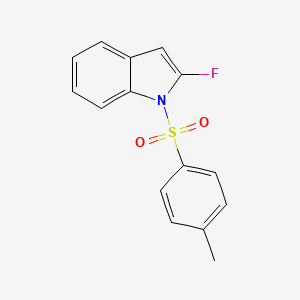
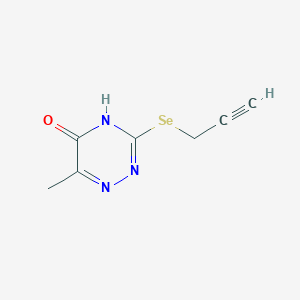
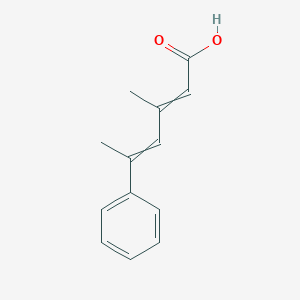
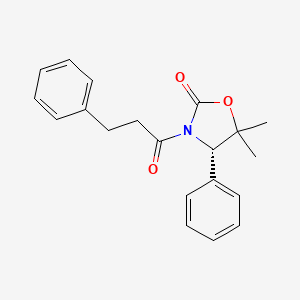
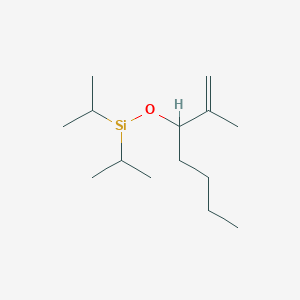
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
